molecular formula C17H18N2OS B2510878 (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone CAS No. 1210208-21-1

(2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No.: B2510878
CAS No.: 1210208-21-1
M. Wt: 298.4
InChI Key: IWIXMAWPVBDYJV-UHFFFAOYSA-N
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Description

(2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a complex organic compound that combines a pyridine ring with a benzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions

  • Step 1: Synthesis of 2-Methylsulfanylpyridine

      Reagents: 2-chloropyridine, methylthiol

      Conditions: The reaction is carried out under reflux in the presence of a base such as sodium hydride or potassium carbonate.

      Product: 2-Methylsulfanylpyridine

  • Step 2: Formation of the Benzazepine Ring

      Reagents: 2-Methylsulfanylpyridine, 1,2,3,4-tetrahydroisoquinoline

      Conditions: The reaction is typically conducted in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid.

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Mild to moderate temperatures, typically in an organic solvent like dichloromethane.

  • Reduction: : The carbonyl group in the benzazepine ring can be reduced to form an alcohol.

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Low temperatures, typically in an inert atmosphere.

  • Substitution: : The methylsulfanyl group can undergo nucleophilic substitution reactions.

      Reagents: Various nucleophiles such as amines or thiols

      Conditions: Often requires a base and elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with specific receptors in the brain.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanone
  • (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanol

Uniqueness

What sets (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone apart from similar compounds is its specific combination of a pyridine ring with a benzazepine structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-21-16-14(9-6-11-18-16)17(20)19-12-5-4-8-13-7-2-3-10-15(13)19/h2-3,6-7,9-11H,4-5,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXMAWPVBDYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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